5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group The compound also contains a pyridine ring substituted with a furan ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation followed by amination. The pyridine and furan rings can be synthesized separately and then coupled to the thiophene ring using cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone, while reduction of a nitro group would yield an amine.
Mechanism of Action
The mechanism of action of 5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the ethyl and pyridine-furan substituents.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide: Lacks the ethyl group.
5-ethylthiophene-2-sulfonamide: Lacks the pyridine-furan substituents.
Uniqueness
The unique combination of the ethyl group, pyridine-furan substituents, and sulfonamide group in 5-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide gives it distinct chemical and physical properties that can be exploited for specific applications in various fields.
Properties
IUPAC Name |
5-ethyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-14-4-6-16(22-14)23(19,20)18-10-12-3-5-15(17-9-12)13-7-8-21-11-13/h3-9,11,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKJOVKWCLZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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